Welcome to the BenchChem Online Store!
molecular formula C8H8Br2 B8357568 Dibromo p-xylene

Dibromo p-xylene

Cat. No. B8357568
M. Wt: 263.96 g/mol
InChI Key: ZUSZPUNTECJHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04414080

Procedure details

A series of ionene polymers were prepared according to the procedure of Example 1 except that equivalent amounts of iodo-propane, iodo-hexane, iodo-dodecane, iodo-butane or a mixture of dibromobutene and diiodopropane or diiodoethane were substituted for dibromo-p-xylene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
I[CH2:2][CH2:3][CH3:4].I[CH2:6]CCCCC.ICCCCCCCCCCCC.ICCCC.BrC(Br)=CCC.I[C:37](I)([CH3:39])[CH3:38].IC(I)C.Br[C:46]1[C:47](Br)=[C:48]([CH3:53])[CH:49]=[CH:50]C=1C>>[CH3:4][C:3]1[CH:2]=[CH:50][C:49]2[C:48]([CH3:53])([CH3:6])[CH2:47][CH2:46][CH2:39][C:37]=2[CH:38]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICCCCCCCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(=CCC)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC(C)(C)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC(C)I
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(C=CC1C)C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(C=C1)C(CCC2)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.